molecular formula C12H16BrFN2 B1380809 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine CAS No. 1516730-11-2

1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine

Cat. No. B1380809
CAS RN: 1516730-11-2
M. Wt: 287.17 g/mol
InChI Key: JIDDIGNFYOYIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a bromo-fluoro-phenyl group, which is a phenyl group (a ring of six carbon atoms) with bromine and fluorine atoms attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of bromine and fluorine atoms in a compound can significantly affect its reactivity, boiling point, and other properties .

Scientific Research Applications

Dopamine and Serotonin Transporter Affinity

Research has explored the development of long-acting dopamine transporter (DAT) ligands, focusing on hydroxylated derivatives of piperazine compounds similar to 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine. These derivatives have been shown to display substantial enantioselectivity, with certain enantiomers displaying higher DAT affinity and others interacting more with the serotonin transporter (SERT) (Hsin et al., 2002). Additionally, the length of the alkyl chain between the phenyl group and the piperazine ring influences binding affinity and selectivity for DAT and SERT (Hsin et al., 2008).

Potential Therapeutic Agents for Cocaine Abuse

Several studies have synthesized and evaluated analogs related to piperazine derivatives, like 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine, for their ability to bind to DAT. These compounds are investigated as potential extended-action cocaine-abuse therapeutic agents (Lewis et al., 1999). Some of these compounds have demonstrated the ability to decrease cocaine-maintained behavior in animal models without affecting food-maintained behavior, indicating their potential as treatment agents (Matecka et al., 1997).

Exploration of Various Analogues

Further exploration of compounds related to 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine includes the synthesis of N-aromatic, N-heteroaromatic, and oxygenated N-phenylpropyl derivatives. These derivatives have been examined for their binding properties to DAT and SERT, revealing insights into the structural elements important for affinity and selectivity (Lewis et al., 2003).

Mechanism of Action

Target of Action

Compounds similar to “1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” often target proteins or enzymes in the body, altering their function. The specific target would depend on the structure of the compound and its chemical properties .

Mode of Action

The mode of action of “1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” would depend on its specific target. It might inhibit an enzyme, block a receptor, or interact with DNA or RNA .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” would depend on its chemical structure. Factors such as solubility, stability, and size could influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of “1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine” would depend on its mode of action and the specific biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine" .

properties

IUPAC Name

1-[2-(4-bromo-3-fluorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDDIGNFYOYIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Reactant of Route 3
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Reactant of Route 5
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.